molecular formula C8H17NO B3322608 (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine CAS No. 1492773-52-0

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B3322608
CAS No.: 1492773-52-0
M. Wt: 143.23
InChI Key: NARUVRYSESDNKT-UHFFFAOYSA-N
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Description

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.22668 g/mol . It is a derivative of tetrahydropyran, featuring a methanamine group attached to the 4th position of the pyran ring, with two methyl groups at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 3,3-dimethyltetrahydro-2H-pyran-4-one with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethyltetrahydro-2H-pyran-4-yl)amine
  • (3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanol
  • (3,3-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid

Uniqueness

(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific structural features, such as the presence of both a methanamine group and two methyl groups on the pyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3,3-dimethyloxan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)6-10-4-3-7(8)5-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUVRYSESDNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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